molecular formula C11H10ClN3O2S B2984774 N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide CAS No. 874590-17-7

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide

Cat. No. B2984774
M. Wt: 283.73
InChI Key: JRUJUWJCYPWFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-Acetylamino-benzothiazol-2-yl)-acetamide” is a compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.



Molecular Structure Analysis

The molecular structure analysis of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” are not specified in the sources I found.


Scientific Research Applications

Antitumor and Anticancer Activities

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study by Stec et al. (2011) investigated various 6,5-heterocycles to improve metabolic stability, focusing on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1), showing it as a potent inhibitor of PI3Kα and mTOR both in vitro and in vivo. This research highlights the structural activity relationships crucial for developing effective anticancer therapies (Stec et al., 2011).
  • Synthesis and Antitumor Activity : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, evaluating their antitumor activity in vitro against a broad spectrum of human tumor cell lines. This study showcases the synthesis approach and the potential of benzothiazole derivatives as antitumor agents (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

  • Antimicrobial Nano-Materials : Research by Mokhtari and Pourabdollah (2013) explored N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The study emphasizes the derivatives' effectiveness, particularly against fungal infections (Mokhtari & Pourabdollah, 2013).
  • Synthesis and Antimicrobial Activity : Another study focused on the synthesis of new benzothiazole derivatives and their evaluation as schistosomicidal agents. Mahran et al. (2007) found that certain benzothiazol-2-yl-dithiocarbamates displayed activity comparable to praziquantel against Schistosoma mansoni, suggesting these compounds as potential antiparasitic agents (Mahran et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibitors for Carbon Steel : Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion in 1 M HCl solution. Their findings indicate that these compounds are effective corrosion inhibitors, providing a novel approach to protecting industrial materials (Hu et al., 2016).

Other Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions : A study by Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs, indicating their potential in dye-sensitized solar cells (DSSCs) and as photosensitizers. This research underscores the versatility of benzothiazole derivatives in both biological and photovoltaic applications (Mary et al., 2020).

Safety And Hazards

I couldn’t find any specific safety and hazard information for “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.


Future Directions

The future directions for the research and application of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” are not specified in the sources I found.


properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-6(16)13-7-2-3-8-9(4-7)18-11(14-8)15-10(17)5-12/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUJUWJCYPWFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.